molecular formula C12H26O B078878 2-Methyl-1-undecanol CAS No. 10522-26-6

2-Methyl-1-undecanol

Cat. No. B078878
CAS RN: 10522-26-6
M. Wt: 186.33 g/mol
InChI Key: FGZXHVORLPLICA-UHFFFAOYSA-N
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Description

2-Methyl-1-undecanol is a chemical compound with the molecular formula C12H26O . It has an average mass of 186.334 Da and a monoisotopic mass of 186.198364 Da .


Synthesis Analysis

The synthesis of 2-Methyl-1-undecanol can be achieved through the reduction of 2-undecanone. In one method, hydrogen is charged at 3.5 MPa (500 psi), the reactor is heated to 200°C, and the hydrogen pressure adjusted to 6.9 MPa (1000 psi). After 3 hours at 200°C and 6.9 MPa, GC analysis shows 98% conversion of 2-undecanone and formation of 2-sec-undecylethanol (87.1%), 2-undecanol (7.0%), and 2-methyl-2-nonyl-1,3-dioxolane (0.9%) .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-undecanol can be represented by the InChI string: InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

As an alcohol, 2-Methyl-1-undecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . It can also react with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

2-Methyl-1-undecanol has a density of 0.8±0.1 g/cm3, a boiling point of 245.5±8.0 °C at 760 mmHg, and a flash point of 100.1±6.5 °C . It has a molar refractivity of 59.1±0.3 cm3, and a polar surface area of 20 Å2 .

Scientific Research Applications

  • Microbial Degradation of Ketones : A study demonstrated that certain soil microorganisms can degrade long-chain methyl ketones like 2-tridecanone into products including 1-undecanol, highlighting a unique mechanism for the biological degradation of such compounds (Forney, Markovetz, & Kallio, 1967).

  • Heavy Metal Extraction in Environmental Analysis : 1-undecanol has been used as an extraction solvent in a new method for the determination of heavy metals in soil and vegetables. This method is based on dispersive liquid-liquid microextraction and solidification of deep eutectic solvent (Habibollahi et al., 2018).

  • Analytical Chemistry for Environmental Monitoring : 1-undecanol has been applied in a liquid-phase microextraction method for the analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, demonstrating its effectiveness and efficiency in such applications (Khalili Zanjani et al., 2007).

  • Chemical Analysis and Speciation : In chemical analysis, 1-undecanol has been used in methods such as vortex-assisted microextraction for determining trace levels of lead in water and wastewater samples (Hassanali et al., 2017).

  • Synthesis of Chemical Compounds : 1-undecanol has been involved in the synthesis of compounds like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], which is used as an initiator for grafting polymers from gold surfaces (Belegrinou et al., 2010).

  • Mercury Speciation in Medical Research : It has also been used in medical research for the speciation of mercury in blood samples, demonstrating the versatility of 1-undecanol in various scientific fields (Akramipour et al., 2018).

  • Biological Research : 1-undecanol has been identified in the mandibular gland secretion of the ponerine ant Bothroponera soror, which plays a role in different behavioral responses of the ants (Longhurst, Baker, & Howse, 1980).

Safety And Hazards

2-Methyl-1-undecanol can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling this chemical . In case of contact, wash with plenty of soap and water .

properties

IUPAC Name

2-methylundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZXHVORLPLICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864287
Record name 2-Methyl-1-undecanol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-undecanol

CAS RN

10522-26-6
Record name 2-Methyl-1-undecanol
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Record name 2-Methyl-1-undecanol
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Record name 1-Undecanol, 2-methyl-
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Record name 2-Methyl-1-undecanol
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Record name 2-methylundecanol
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Record name 2-METHYL-1-UNDECANOL
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Synthesis routes and methods I

Procedure details

Another synthesis starts from n-undecanol, which is reacted with methanol in the presence of sodium methylate. 2-methyl-undecanol is formed, which is then dehydrogenated to form the aldehyde. (Chemical Abstracts Vol. 74 [1971], 12552 X.)
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
BK Rajendran, MX Suresh, SP Bhaskaran… - Computational and …, 2018 - Elsevier
… compounds which are, 2-dodecanol, 7-hydroxycadalene, indole-3-(4'-oxo)butyric acid, nerolidol-2, trans-nerolidol, eugenol, benzene propanoic acid, 2-methyl-1-undecanol, germacren-…
Number of citations: 18 www.sciencedirect.com
O Piva, D Caramelle - Tetrahedron: Asymmetry, 1995 - Elsevier
The enantioselective synthesis of (R)-2-methyl alkanols has been carried out by diastereoselective photodeconjugation and subsequent reduction of unsaturated esters bearing as …
Number of citations: 14 www.sciencedirect.com
H Zhao, F Zhou, P Dziugan, Y Yao, J Zhang… - Czech Journal of Food …, 2014 - old-aj.cz
The effect of malolactic fermentation (MLF) on the flavour quality of cider was examined. Leuconostoc mesenteroides subsp. mesenteroides Z25 was used to start MLF taking place at …
Number of citations: 27 www.old-aj.cz
YY Jiang, HY Bao - Journal of Northwest A & F University-Natural …, 2017 - cabdirect.org
… The 2-methyl-octadecane, 3-ethyl-5-(2-ethylbutyl)-octadecane, 2-methyl-1-undecanol, hexanal, hexanoic acid and squalene had high relative contents of 20.79%, 15.10%, 14.77%, …
Number of citations: 1 www.cabdirect.org
S Siddiquee, BE Cheong, K Taslima… - Journal of …, 2012 - academic.oup.com
A simple, fast, repeatable and less laborious sample preparation protocol was developed and applied for the analysis of biocontrol fungus Trichoderma harzianum strain FA1132 by …
Number of citations: 175 academic.oup.com
DJ Xiaogen Yang, RE Jeff Peppet… - Food Flavors and …, 2001 - books.google.com
… nd nd 0.24 nd nd 0.03 nd nd 0.03 0.33 2.84 0.15 2-Methyl-1-undecanol 0.12 nd nd Farnesene 0.13 nd nd a-cis-Bergamotene 0.79 0.42 nd Santalene 0.01 nd nd 4, 11, 11-Trimethyl-8-…
Number of citations: 2 books.google.com
TW Schultz, KR Przybylak, AN Richarz, CL Mellor… - Computational …, 2017 - Elsevier
… The data gaps for 2-methyl-1-butanol, 2-methyl-1-pentanol, 2-methyl-1-octanol and 2-methyl-1-undecanol are filled with acceptable uncertainty as worst-case scenarios. The latter …
Number of citations: 29 www.sciencedirect.com
SY Park, YM Yoon, M Schilling, KB Chin - Food Science of Animal …, 2009 - Citeseer
This study was conducted to investigate the effects of heating, fiber type used in solid-phase microextraction (SPME, two phase vs three phase) and storage time on the volatile …
Number of citations: 21 citeseerx.ist.psu.edu
W Sun, Q Zhao, H Zhao, M Zhao, B Yang - Food Chemistry, 2010 - Elsevier
The volatile compounds of Cantonese sausage at different stages of processing and storage were analysed by gas chromatography/mass spectrometry (GC/MS) with solid-phase …
Number of citations: 126 www.sciencedirect.com
SM Soundarya, M Ganga, D Malarvizhi, K Iyanar… - 2022 - thepharmajournal.com
Jasminum grandiflorum Cv. White Pitchi, is a region-specific cultivar of jasmine popularly cultivated in the southern districts of Tamil Nadu. Mutant genotypes with variation for plant type …
Number of citations: 0 www.thepharmajournal.com

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